molecular formula C17H12N2OS B2989151 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde CAS No. 127204-74-4

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde

Cat. No.: B2989151
CAS No.: 127204-74-4
M. Wt: 292.36
InChI Key: HOUNTOGJXYLMNT-UHFFFAOYSA-N
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Description

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzoimidazole and thiazole, which are heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

The synthesis of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde typically involves multicomponent reactions. One common method includes the use of an ionic liquid-promoted one-pot synthesis, which combines thiazole and imidazole derivatives under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation or alkylation, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde involves several steps. It binds to specific receptors and inhibits the production of prostaglandins, which are important mediators of inflammation . The mechanistic pathway leading to its effects includes amine-induced N-deprotection, oxidative aminocarbonylation, and dearomative cyclization . These steps result in the formation of intermediates that ultimately lead to the desired biological activity.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)16-14(10-20)19-13-4-2-3-5-15(13)21-17(19)18-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUNTOGJXYLMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4SC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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